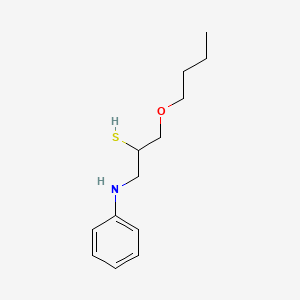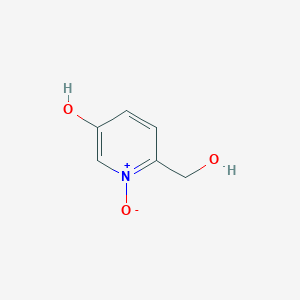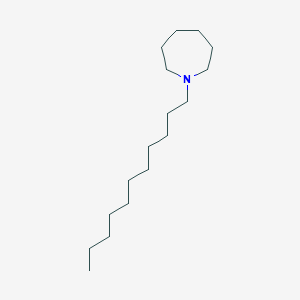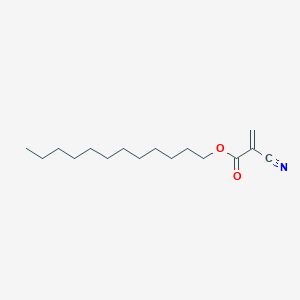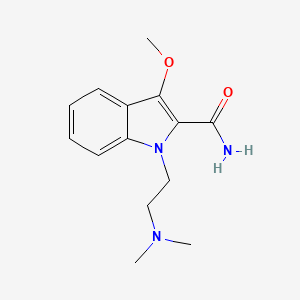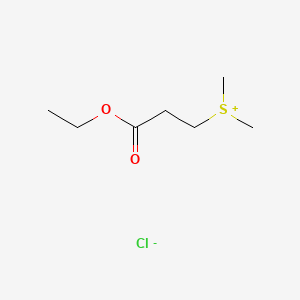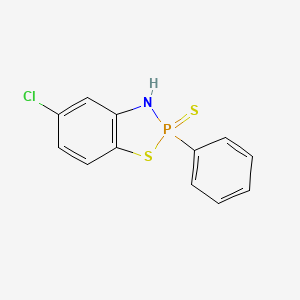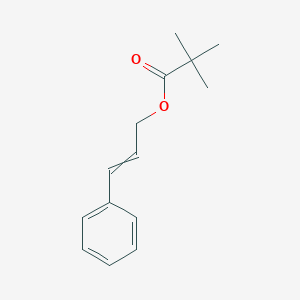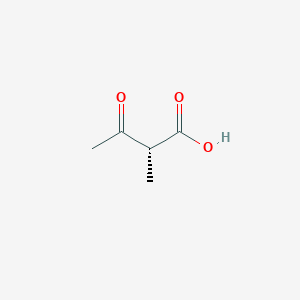
alpha-Methylacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methylacetoacetate is an organic compound that belongs to the class of esters. It is the methyl ester of acetoacetic acid and is known for its colorless liquid form. This compound is used as a chemical intermediate in various synthetic processes and has applications in pharmaceuticals, agrochemicals, and other industrial sectors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methylacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of diketene with methanol. This process is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the treatment of diketene with methanol. This method is preferred due to its efficiency and cost-effectiveness. The reaction is usually conducted in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylacetoacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
Oxidation: The major products formed include carboxylic acids and ketones.
Reduction: The major products formed include alcohols and alkanes.
Substitution: The major products formed depend on the substituent introduced but can include halogenated compounds and other derivatives.
Scientific Research Applications
Alpha-Methylacetoacetate has a wide range of applications in scientific research:
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Methylacetoacetate involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of various compounds and participates in enzymatic reactions. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Alpha-Methylacetoacetate is similar to other esters such as ethyl acetoacetate and acetylacetone. it has unique properties that make it suitable for specific applications:
Ethyl Acetoacetate: Similar in structure but has different reactivity and applications.
Acetylacetone: Has a different structure and is used in different types of reactions.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it an important chemical intermediate in synthetic processes.
Properties
CAS No. |
76652-86-3 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(2R)-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m1/s1 |
InChI Key |
GCXJINGJZAOJHR-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)C)C(=O)O |
Canonical SMILES |
CC(C(=O)C)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


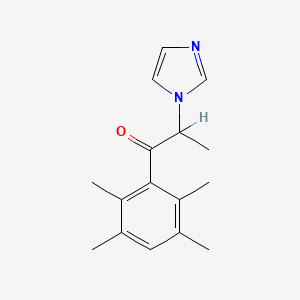
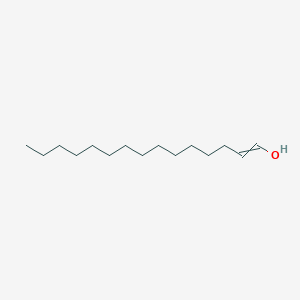

![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)
